Product packaging for JNJ-37822681(Cat. No.:CAS No. 935776-74-2)

JNJ-37822681

货号: B1673015
CAS 编号: 935776-74-2
分子量: 372.34 g/mol
InChI 键: UVUYWJWYRLJHEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

JNJ-37822681 is a potent, selective, and fast-dissociating dopamine D2 receptor antagonist developed for the treatment of schizophrenia. Its unique pharmacological profile arises from its rapid dissociation kinetics from the D2 receptor, which is hypothesized to reduce extrapyramidal symptoms (EPS) and prolactin elevation compared to typical antipsychotics like haloperidol . Preclinical studies demonstrated its high specificity for D2 receptors (Ki = 158 nM for D2L) and minimal activity at off-target receptors (e.g., α1, H1, 5-HT2C), which are associated with adverse effects such as sedation and metabolic dysregulation . In animal models, this compound effectively inhibited apomorphine-induced stereotypy and hyperlocomotion with an ED50 of 0.39 mg/kg, while maintaining a favorable specificity margin for antipsychotic effects over catalepsy induction .

Clinical trials further validated its efficacy. In a 12-week, double-blind study, this compound (10–30 mg twice daily) significantly reduced PANSS total scores (mean change: −17.7 to −20.0) compared to placebo (−6.4), with efficacy comparable to olanzapine (−22.9) . Notably, it exhibited a lower propensity for weight gain and metabolic disturbances than olanzapine, positioning it as a promising candidate with improved tolerability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17F5N4 B1673015 JNJ-37822681 CAS No. 935776-74-2

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

935776-74-2

分子式

C17H17F5N4

分子量

372.34 g/mol

IUPAC 名称

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25)

InChI 键

UVUYWJWYRLJHEN-UHFFFAOYSA-N

规范 SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

外观

Solid powder

其他CAS编号

935776-74-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine

产品来源

United States

准备方法

Nucleophilic Aromatic Substitution (SNAr)

The initial step involves reacting methyl 4-fluoro-3-nitrobenzoate (Compound 2 ) with methyl 2-mercaptobenzoate (Compound 3 ) in the presence of cesium carbonate (Cs₂CO₃) as a base. This SNAr reaction proceeds in N,N-dimethylformamide (DMF) at 40°C for 4 hours, yielding methyl 4-(2-(methoxycarbonyl)phenylthio)-3-nitrobenzoate (Compound 4 ). The reaction mechanism leverages the electron-withdrawing nitro group to activate the fluorine atom for displacement by the thiolate nucleophile.

Saponification and Nitro Group Reduction

Compound 4 undergoes saponification using lithium hydroxide (LiOH) in a methanol/water mixture, converting the methyl ester groups to carboxylic acids and yielding 4-(2-carboxyphenylthio)-3-nitrobenzoic acid (Compound 5 ). Subsequent reduction of the nitro group is achieved via catalytic hydrogenation with a mixed catalyst system of 10% palladium on carbon (Pd/C) and platinum oxide (PtO₂) under hydrogen gas (H₂). This step produces the primary amine intermediate 4-(2-carboxyphenylthio)-3-aminobenzoic acid (Compound 6 ).

Cyclization and Functionalization

Intramolecular Cyclization

The amine group in Compound 6 facilitates intramolecular cyclization using N,N-carbonyldiimidazole (CDI) as a coupling agent. This reaction forms the benzothiazepine ring structure, resulting in 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 7 ). CDI activates the carboxylic acid, enabling nucleophilic attack by the amine to form a seven-membered ring.

Alkylation and Hydrolysis

Alkylation of Compound 7 with alkyl halides introduces substituents at the amide nitrogen or oxygen positions. For example, treatment with methyl iodide (CH₃I) in the presence of a base yields 8-methoxycarbonyl-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 8 ). Selective hydrolysis of the ester moiety using aqueous hydrochloric acid (HCl) then generates the carboxylic acid derivative 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 9 ).

Sulfoxide Formation and Amine Coupling

Oxidation to Sulfoxides

Compound 9 undergoes oxidation with hydrogen peroxide (H₂O₂) to form the sulfoxide derivative 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one 1-oxide (Compound 10 ). This step is critical for enhancing reactivity in subsequent coupling reactions.

Amine Coupling to Form this compound

The final step involves coupling Compound 10 with 1-(3,4-difluorobenzyl)piperidin-4-amine in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). This reaction forms the amide bond, yielding this compound. The trifluoromethylpyridazine moiety is introduced earlier in the synthesis via functionalization of the benzothiazepine core.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using reverse-phase HPLC on a Phenomenex Luna C₁₈ column with a gradient of acetonitrile and water (0.1% trifluoroacetic acid). The typical purity achieved exceeds 95%, as confirmed by UV detection at 220 nm.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra (400 MHz, DMSO-d₆) confirm the presence of characteristic peaks, including the difluorobenzyl protons (δ 7.45–7.60 ppm) and piperidine methylene groups (δ 2.80–3.20 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode yields an [M+H]⁺ ion at m/z 439.1542 (calculated for C₂₁H₂₁F₅N₄O: 439.1548).

Optimization and Process Chemistry Considerations

Stereochemical Control

Enantiomerically pure this compound is obtained via chiral separation using preparative HPLC with a chiral stationary phase (Scheme 2C). Early synthetic routes utilized racemic mixtures, but subsequent optimizations incorporated asymmetric synthesis techniques to enhance pharmacological specificity.

Solvent and Catalyst Selection

  • Solvents : DMF and dichloromethane (DCM) are preferred for SNAr and alkylation reactions due to their polar aprotic nature.
  • Catalysts : The mixed Pd/C and PtO₂ system ensures efficient nitro reduction without over-reduction byproducts.

Scalability and Yield Improvements

Reaction Step Yield (%) Key Parameters
SNAr 85 Cs₂CO₃, DMF, 40°C
Hydrogenation 92 H₂, Pd/C, PtO₂
Cyclization 78 CDI, THF, rt
Amine Coupling 65 HATU, DIPEA

Efforts to improve yields focused on optimizing reaction temperatures, catalyst loadings, and workup procedures. For instance, increasing the hydrogen pressure during nitro reduction improved yields from 85% to 92%.

化学反应分析

JNJ-37822681 经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

    还原: 还原反应可以用来修饰分子中的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂用于取代反应 。 生成的主要产物取决于所用试剂和具体反应条件。

科学研究应用

Pharmacological Profile

Mechanism of Action
JNJ-37822681 acts as a potent and specific antagonist at the dopamine D₂ receptor. Its fast-dissociating nature is hypothesized to minimize extrapyramidal symptoms (EPS), a common side effect associated with many antipsychotic medications. Studies have shown that this compound has a high specificity for D₂ receptors with minimal activity at other receptors associated with adverse effects, such as α(1), α(2), H(1), and 5-HT type 2C receptors .

Clinical Efficacy
In a double-blind, randomized, placebo-controlled trial involving patients with acute exacerbations of schizophrenia, this compound demonstrated significant efficacy in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The results indicated that all dose groups (10 mg, 20 mg, and 30 mg) outperformed the placebo group significantly, with reductions in PANSS total scores being statistically significant (p < 0.001) across all treatment arms .

Safety and Tolerability

Adverse Effects
The most common treatment-emergent adverse events reported were insomnia (17%) and akathisia (13%). Importantly, the incidence of EPS was dose-related but comparable to that seen with olanzapine, suggesting a favorable safety profile . Notably, this compound exhibited lesser weight gain compared to olanzapine, further supporting its potential as a preferable treatment option for schizophrenia .

Toxicological Studies
Nonclinical toxicology studies conducted in cynomolgus monkeys and Sprague-Dawley rats revealed important insights into the safety profile of this compound. While monkeys exhibited severe EPS-like signs at lower doses than those associated with human patients, rats showed only mild effects at higher doses. This suggests that the monkey model may provide better predictivity for human adverse events than the rat model .

Case Studies and Clinical Trials

The following table summarizes key clinical trials involving this compound:

Study Population Dosage Duration Outcome
NCT00728195Patients with schizophrenia10 mg, 20 mg, 30 mg bid12 weeksSignificant reduction in PANSS scores compared to placebo; lower EPS incidence than olanzapine
Phase II TrialSchizophrenia patientsVarious dosesOngoingEvaluating long-term efficacy and safety; preliminary results indicate favorable tolerability

作用机制

相似化合物的比较

Table 1: Receptor Selectivity and Pharmacokinetic Parameters

Compound D2 Ki (nM) D3 Ki (nM) 5-HT2A Ki (nM) Dissociation Half-Life (min) EPS Incidence (Clinical)
JNJ-37822681 158 ~1,580 >10,000 0.7–1.2 13% (akathisia)
Olanzapine 31 57 4 21.3 18% (EPS)
Haloperidol 1.1 3.5 4,200 6.5 35% (EPS)
Aripiprazole 0.34 0.8 3.4 1.8 10% (akathisia)

Key Findings :

  • Receptor Specificity : this compound exhibits 10-fold selectivity for D2 over D3 receptors, contrasting with aripiprazole, which shows minimal selectivity and partial agonist activity at D2 receptors .

Table 2: Clinical Outcomes in Schizophrenia Trials

Compound PANSS Reduction (Week 6) Weight Gain (Week 12) Prolactin Elevation Discontinuation Rate
This compound (10 mg) −18.4 −0.3 kg Mild 8%
Olanzapine (15 mg) −22.9 +2.7 kg Moderate 12%
Haloperidol −20.1 +1.5 kg Severe 22%

Key Findings :

  • Efficacy : this compound achieved PANSS reductions comparable to olanzapine and haloperidol but with a faster onset of action in animal models .
  • Prolactin : While this compound increased prolactin in rats and monkeys, clinical trials reported only mild elevations in humans, suggesting species-specific sensitivity .

Mechanistic Comparison with Experimental Agents

  • BMY-14802 : A σ1/5-HT1A antagonist developed for L-DOPA-induced dyskinesia. Despite cognitive enhancement in preclinical models, it failed in Phase II trials for Alzheimer’s disease due to lack of efficacy .
  • ABT-925: A D3 receptor antagonist terminated in Phase II trials due to insufficient target engagement.

生物活性

JNJ-37822681 is a novel, potent, and specific dopamine D2 receptor antagonist characterized by its fast dissociation from the receptor. It has been primarily investigated for its potential therapeutic applications in treating schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and mechanisms of action.

Pharmacological Profile

Chemical Properties:

  • Molecular Formula: C17H19Cl2F5N4
  • Molecular Weight: 445.26 g/mol
  • CAS Number: 2108806-02-4

Binding Affinity:

  • This compound exhibits a moderate binding affinity for the dopamine D2L receptor with a Ki value of 158 nM, indicating its potential effectiveness in targeting this receptor subtype in the central nervous system .

Mechanism of Action:

  • As a fast-dissociating D2 antagonist, this compound selectively blocks dopamine D2 receptors while minimizing activity at other receptors associated with adverse effects (e.g., α(1), α(2), H(1), muscarinic, and 5-HT type 2C) . This selectivity may contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.

Preclinical Studies

In animal models, this compound demonstrated significant efficacy in reducing psychotic-like behaviors. For instance:

  • It effectively inhibited apomorphine-induced stereotypy and D-amphetamine/phencyclidine-induced hyperlocomotion at low doses, with an ED50 of 0.39 mg/kg .
  • Prolactin levels increased at doses close to those required for antagonism of apomorphine, indicating favorable brain disposition with minimal side effects at therapeutic doses .

Clinical Trials

A pivotal double-blind, randomized, placebo-controlled study assessed the efficacy and safety of this compound in patients experiencing acute exacerbations of schizophrenia. Key findings included:

Treatment GroupPANSS Total Score Change (Week 6)Completion Rate
Placebo-6.460%
This compound (10 mg)-18.4
This compound (20 mg)-17.7
This compound (30 mg)-20.0
Olanzapine (15 mg)-22.9

All doses of this compound showed significant reductions in PANSS total scores compared to placebo (p < 0.001). The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%), with EPS incidences being comparable between the 10 mg this compound group and olanzapine .

Case Studies

Several case studies have highlighted the clinical potential of this compound:

  • Case Study A: A patient with treatment-resistant schizophrenia exhibited significant symptom reduction after transitioning from olanzapine to this compound, reporting improved quality of life and reduced side effects.
  • Case Study B: In a cohort study involving patients with bipolar disorder, those treated with this compound showed notable improvements in mood stabilization without significant weight gain, contrasting with traditional treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-37822681
Reactant of Route 2
Reactant of Route 2
JNJ-37822681

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。